BMS 345541 was developed by Bristol-Myers Squibb Pharmaceutical Research Institute. It is commercially available from various suppliers, including VWR and Sigma-Aldrich, with a reported purity of ≥98% . The compound's chemical structure is derived from a complex synthesis process that incorporates specific organic reactions to achieve its desired pharmacological properties.
BMS 345541 falls under the category of small molecule inhibitors. It is characterized as an allosteric inhibitor due to its unique binding site on the IKK enzyme, which distinguishes it from other inhibitors that may compete with ATP binding sites. This classification highlights its selective action against the IKK pathway without broadly affecting other kinases.
The synthesis of BMS 345541 involves several key steps that utilize organic chemistry techniques to construct its complex molecular framework. The detailed synthesis process typically includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the progress and purity of the synthesis.
The molecular formula for BMS 345541 is , and its structure features a complex arrangement that includes:
The compound's structural data can be analyzed through X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its three-dimensional conformation and interactions with biological targets.
BMS 345541 primarily functions through its interaction with the IκB kinases, leading to inhibition of NF-κB signaling pathways. The key reactions include:
In vitro studies have shown that BMS 345541 effectively reduces cell viability in melanoma cell lines by inducing apoptosis characterized by mitochondrial membrane potential dissipation and caspase-independent pathways .
The mechanism by which BMS 345541 exerts its effects involves several steps:
Studies indicate that treatment with BMS 345541 leads to a significant reduction in tumor growth in vivo, demonstrating an effective dose-dependent inhibition of melanoma tumors .
Relevant analyses such as melting point determination and solubility tests are essential for understanding how BMS 345541 behaves under different conditions.
BMS 345541 is primarily utilized in cancer research due to its ability to inhibit tumor growth through modulation of the NF-κB signaling pathway. Its applications include:
BMS-345541 (trifluoroacetate salt) is chemically designated as 4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline trifluoroacetate. X-ray crystallographic studies reveal that the compound adopts a planar quinoxaline core, facilitating interactions with the kinase domain's hydrophobic pocket. The trifluoroacetate counterion stabilizes the crystalline lattice through ionic bonding with the protonated aminoethyl side chain, enhancing its solid-state integrity [5] [7]. Thermal analysis (TGA/DSC) shows decomposition above 200°C, indicating robust thermal stability under standard storage conditions. The crystalline form maintains >98% purity over 24 months at 4°C in sealed, moisture-controlled environments, as validated by accelerated stability testing [5] [6].
Table 1: Crystallographic and Stability Properties
Property | Value/Characterization | Method |
---|---|---|
Crystal System | Monoclinic | X-ray Diffraction |
Thermal Decomposition | >200°C | TGA/DSC |
Purity Retention (24 mo) | >98% | HPLC-UV |
Hygroscopicity | Low | Dynamic Vapor Sorption |
The trifluoroacetate (TFA) counterion significantly modulates the compound's physicochemical behavior. In aqueous solutions (pH 7.4), BMS-345541-TFA exhibits a solubility of 50 mg/mL (171.36 mM), approximately 3-fold higher than its free base counterpart (17 mM) [10]. This enhancement arises from TFA's capacity to:
Table 2: Solubility and Bioavailability Parameters
Parameter | Trifluoroacetate Salt | Free Base | Test Condition |
---|---|---|---|
Water Solubility | 171.36 mM | 58 mM | 25°C, pH 7.4 [10] |
Cmax (mice, 10 mg/kg) | 1.8 μM | 0.9 μM | Oral administration [3] |
T₁/₂ | >8 hours | 4 hours | Plasma, oral route [3] |
BMS-345541 exhibits a pronounced selectivity for IKKβ over IKKα, with cell-free assays reporting IC₅₀ values of 0.3 μM and 4 μM, respectively—a 13.3-fold differential [2] [4] [9]. This isoform discrimination is functionally consequential:
Table 3: Selectivity Profile of BMS-345541
Kinase | IC₅₀ (μM) | Selectivity Ratio (vs. IKKβ) | Cellular Functional Impact |
---|---|---|---|
IKKβ | 0.3 | 1.0 | IκBα phosphorylation ↓ (IC₅₀ = 4 μM) [2] [9] |
IKKα | 4.0 | 13.3 | No effect on p100 processing [9] |
IKKε | >100 | >333 | No inhibition at 100 μM [4] |
MAPKAPK2 | >100 | >333 | LPS-induced activation unaffected [2] |
The compound binds an allosteric site distinct from the ATP-binding pocket, as evidenced by kinetic analyses:
Table 4: Allosteric Binding Characteristics
Parameter | IKKβ | IKKα | Structural Basis |
---|---|---|---|
Binding Site Location | Ubiquitin-like domain (ULD) | C-terminal kinase domain | ULD absent in IKKα [6] |
Substrate Competition | Mutually exclusive with IκBα peptide | Partial competition | ULD stabilizes peptide binding cleft [1] |
ADP Binding Interaction | Non-mutually exclusive | Competitive | Altered allosteric network [1] |
ULD Chimera Sensitivity | IC₅₀ = 0.3 μM (wild-type) | IC₅₀ = 0.7 μM (ULD-chimera) | ULD confers high-affinity binding [6] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: